4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE

Description

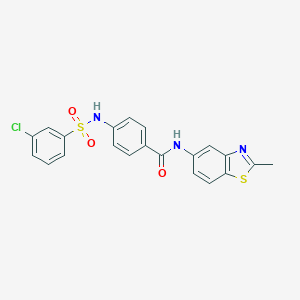

4-(3-Chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a benzamide derivative featuring a sulfonamido group at the 4-position of the benzene ring and a 2-methyl-1,3-benzothiazol-5-yl substituent on the amide nitrogen. The compound combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a benzothiazole group, which is frequently associated with antimicrobial and antitumor activities in medicinal chemistry.

Properties

IUPAC Name |

4-[(3-chlorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c1-13-23-19-12-17(9-10-20(19)29-13)24-21(26)14-5-7-16(8-6-14)25-30(27,28)18-4-2-3-15(22)11-18/h2-12,25H,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTYHTMCRLGQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-methyl-1,3-benzothiazole.

Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

Coupling Reaction: The acid chloride is then reacted with 2-methyl-1,3-benzothiazole in the presence of a base such as triethylamine to form the benzamide intermediate.

Sulfonylation: The intermediate is then sulfonylated using 3-chlorophenylsulfonyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives and heterocyclic analogs reported in recent literature and patents. Below is a systematic comparison:

Core Structure and Functional Groups

Key Observations:

Heterocyclic Diversity: The target compound’s 1,3-benzothiazole group is also present in the pyrido-pyrimidinone analog from the European patent , suggesting shared interest in benzothiazole’s electronic properties for binding interactions. Thiadiazole (in ) and oxadiazole (in ) substituents replace the sulfonamido group, which may alter solubility or target selectivity.

Substituent Effects: The 3-chlorobenzenesulfonamido group in the target compound introduces both electron-withdrawing (Cl) and hydrogen-bonding (sulfonamido) capabilities, distinguishing it from the fluorophenyl and methylsulfonyl groups in .

The oxadiazole-containing compound was structurally validated via crystallography, highlighting the use of techniques like SHELX (as in ) for structural determination in related studies.

Physicochemical and Pharmacokinetic Predictions

Implications:

Biological Activity

4-(3-Chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a sulfonamide group attached to a benzothiazole moiety. The presence of chlorine in the 3-position of the phenyl ring enhances its biological activity by influencing the compound's electronic properties and solubility.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study evaluating various derivatives showed that benzothiazole-based compounds demonstrated higher cytotoxicity against human lung cancer cell lines A549, HCC827, and NCI-H358 compared to their benzimidazole counterparts .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

The data suggest that the presence of specific functional groups, such as sulfonamides and benzothiazoles, contributes to increased antitumor activity by enhancing interactions with DNA, particularly through minor groove binding .

Antimicrobial Activity

In addition to antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The testing included Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, employing broth microdilution methods as per CLSI guidelines .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 μg/mL |

| Compound B | S. aureus | 5 μg/mL |

The results indicate that certain derivatives exhibit promising antibacterial effects, suggesting potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Study on Lung Cancer Cell Lines : A recent investigation into the cytotoxic effects of various derivatives on lung cancer cell lines revealed that compounds with benzothiazole moieties showed significant inhibition of cell proliferation, particularly in two-dimensional cultures compared to three-dimensional models .

- Antimicrobial Testing : In a comprehensive study assessing the antimicrobial efficacy of sulfonamide derivatives, several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.